molecular formula C17H17Cl2NO3 B4966728 2-(2,4-dichlorophenoxy)-N-[(2-methoxyphenyl)methyl]propanamide

2-(2,4-dichlorophenoxy)-N-[(2-methoxyphenyl)methyl]propanamide

Cat. No.: B4966728
M. Wt: 354.2 g/mol
InChI Key: AVFDDZAMLYYXDM-UHFFFAOYSA-N
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Description

2-(2,4-dichlorophenoxy)-N-[(2-methoxyphenyl)methyl]propanamide is a synthetic organic compound that belongs to the class of phenoxy herbicides. These compounds are widely used in agriculture to control broadleaf weeds. The structure of this compound includes a dichlorophenoxy group and a methoxyphenyl group, which contribute to its herbicidal properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)-N-[(2-methoxyphenyl)methyl]propanamide typically involves the following steps:

    Formation of 2,4-dichlorophenoxyacetic acid: This is achieved by reacting 2,4-dichlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

    Amidation Reaction: The 2,4-dichlorophenoxyacetic acid is then reacted with 2-methoxybenzylamine under acidic conditions to form the desired propanamide.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dichlorophenoxy)-N-[(2-methoxyphenyl)methyl]propanamide undergoes several types of chemical reactions, including:

    Oxidation: This reaction can occur under the influence of strong oxidizing agents, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Sodium hydroxide or other strong bases.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-(2,4-dichlorophenoxy)-N-[(2-methoxyphenyl)methyl]propanamide has several applications in scientific research:

    Chemistry: Used as a model compound to study the reactivity of phenoxy herbicides.

    Biology: Investigated for its effects on plant growth and development.

    Medicine: Explored for potential therapeutic applications due to its structural similarity to certain bioactive compounds.

    Industry: Utilized in the formulation of herbicides for agricultural use.

Mechanism of Action

The herbicidal activity of 2-(2,4-dichlorophenoxy)-N-[(2-methoxyphenyl)methyl]propanamide is primarily due to its ability to mimic natural plant hormones called auxins. By binding to auxin receptors, the compound disrupts normal plant growth processes, leading to uncontrolled cell division and ultimately plant death. The molecular targets include auxin-binding proteins and pathways involved in cell elongation and division.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with a similar structure but lacking the methoxyphenyl group.

    Mecoprop (2-(4-chloro-2-methylphenoxy)propionic acid): Another phenoxy herbicide with a different substitution pattern on the phenoxy group.

    Dicamba (3,6-dichloro-2-methoxybenzoic acid): A herbicide with a similar mode of action but a different chemical structure.

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[(2-methoxyphenyl)methyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17Cl2NO3/c1-11(23-16-8-7-13(18)9-14(16)19)17(21)20-10-12-5-3-4-6-15(12)22-2/h3-9,11H,10H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVFDDZAMLYYXDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=CC=CC=C1OC)OC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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